Tanghinigenin
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Description
Tanghinigenin is a member of the class of cardenolides that is 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14 (the 3beta,5beta,7beta stereoisomer). It has a role as an antineoplastic agent and a metabolite. It is a member of cardenolides, a secondary alcohol, a tertiary alcohol, an epoxy steroid, a 3beta-hydroxy steroid and a 14beta-hydroxy steroid.
Scientific Research Applications
1. Apoptosis Induction in Leukemia Cells
Tanghinigenin, a cardiac glycoside from Cerbera manghas L. seeds, has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells. This process involves the activation of caspases and up-regulation of Fas/FasL proteins, suggesting potential therapeutic applications in leukemia treatment (Wang et al., 2010).
2. Cardenolide Glycosides Isolation
Research has isolated several cardenolide glycosides, including tanghinigenin, from Cerbera odollam and Cerbera manghas leaves. These compounds could have implications in pharmacological research and the development of cardiac therapies (Yamauchi et al., 1987).
3. Cardiac and Convulsant Action
Tanghinigenin has been identified to possess both cardiac and convulsant action. This dual functionality highlights its potential for further exploration in cardiac drug development and neuropharmacological studies (Chen & Henderson, 1954).
4. Structure Elucidation
Studies have detailed the structural constitution of tanghinigenin, providing a foundation for its chemical analysis and potential therapeutic applications in medicinal chemistry (Flury et al., 1965).
5. Cardiotonic Effects
Investigations into tanghinin and its derivatives, such as acetyl-tanghinin, have shown cardiotonic effects on guinea-pig isolated papillary muscle. This suggests potential applications in heart-related treatments (Randimbivololona & Rakotomanga, 1990).
properties
CAS RN |
6875-16-7 |
---|---|
Product Name |
Tanghinigenin |
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-20-6-3-15(24)10-14(20)11-18-23(28-18)17(20)5-7-21(2)16(4-8-22(21,23)26)13-9-19(25)27-12-13/h9,14-18,24,26H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,20-,21+,22+,23+/m0/s1 |
InChI Key |
XHBYSYUHABSUKR-IZFNFCPSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C[C@H]4C[C@H]5[C@]3([C@]1(CC[C@@H]2C6=CC(=O)OC6)O)O5)O)C |
SMILES |
CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |
Canonical SMILES |
CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |
Origin of Product |
United States |
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